Bicyclo[4.2.2]deca-2,4,7-triene
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Overview
Description
Bicyclo[422]deca-2,4,7-triene is a polycyclic hydrocarbon with a unique structure that features two fused cyclohexadiene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.2]deca-2,4,7-triene can be synthesized through several methods. One common approach involves the oxidative rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraenes. This reaction typically uses m-chloroperbenzoic acid as the oxidizing agent . Another method involves the homocoupling of terminal aryl alkynes followed by zipper annulation, catalyzed by a rhodium complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.2]deca-2,4,7-triene undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation with m-chloroperbenzoic acid can yield epoxy derivatives .
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in chloroform at 0°C to 40°C.
Reduction: Common reducing agents like lithium aluminum hydride can be used under standard conditions.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Epoxy derivatives.
Reduction: Reduced hydrocarbons.
Substitution: Halogenated bicyclo[4.2.2]deca-2,4,7-trienes.
Scientific Research Applications
Bicyclo[4.2.2]deca-2,4,7-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antitumor properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of bicyclo[4.2.2]deca-2,4,7-triene involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reaction and application. For example, in oxidation reactions, the compound’s double bonds are activated by the oxidizing agent, leading to the formation of epoxides .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.2]deca-2,4,7,9-tetraene: Similar structure but with an additional double bond.
Bicyclo[4.2.0]octa-1,5,7-triene: Another polycyclic hydrocarbon with a different ring fusion pattern.
Uniqueness
Bicyclo[4.2.2]deca-2,4,7-triene is unique due to its specific ring structure and the resulting chemical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and materials science.
Properties
CAS No. |
25444-64-8 |
---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
bicyclo[4.2.2]deca-2,4,7-triene |
InChI |
InChI=1S/C10H12/c1-2-4-10-7-5-9(3-1)6-8-10/h1-5,7,9-10H,6,8H2 |
InChI Key |
HBVGDLAYTNCSPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC=CC1C=C2 |
Origin of Product |
United States |
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